1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone
CAS No.:
Cat. No.: VC16467014
Molecular Formula: C23H18N2O2S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N2O2S |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone |
| Standard InChI | InChI=1S/C23H18N2O2S/c1-27-18-13-11-16(12-14-18)21(26)15-28-23-24-20-10-6-5-9-19(20)22(25-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
| Standard InChI Key | NQVUXCJVMSJULD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Introduction
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone is a complex organic compound characterized by its unique structural features, which include both aromatic and heterocyclic components. This molecule is particularly notable for its potential applications in medicinal chemistry and pharmacology due to its quinazoline moiety, a structural element often associated with significant biological activities.
Synthesis and Chemical Reactivity
The synthesis of 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. Although specific detailed synthetic routes are not extensively documented, similar compounds often utilize methods involving nucleophilic substitution and condensation reactions. The compound can participate in various chemical reactions typical of ketones and sulfanyl functionalities, such as oxidation and nucleophilic substitution.
Potential Applications
The quinazoline moiety in this compound suggests potential biological activities, including anticancer and antimicrobial effects. Compounds with similar structures have been studied for their antitumor, anticonvulsant, and antibacterial properties . The unique combination of functional groups in 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone may confer distinct therapeutic potentials, making it a candidate for drug discovery processes.
Research Findings and Future Directions
While detailed mechanisms of action for this compound are not explicitly outlined, its structural features suggest potential interactions with biological targets such as enzymes or receptors. Further research is needed to elucidate its biological activities and optimize its pharmacological profile. In vitro assays and interaction studies could provide valuable insights into its efficacy against specific disease models.
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